Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
Overview
Description
This compound, also known as 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-benzoic Acid, is an intermediate used in the synthesis of Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide . It is a novel antithrombotic agent and a highly potent and selective, direct FXa inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C22H21N3O7 . The molecular weight is 439.42 . Unfortunately, the specific 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 803.8±65.0 °C . The density is predicted to be 1.419±0.06 g/cm3 . The pKa is predicted to be 3.48±0.36 .Scientific Research Applications
1. Antiviral and Cytotoxic Activities
- A study by Selvam et al. (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones by condensing benzo[1,3]oxazine-4-ones and anthranilic acid. Among these compounds, a benzoic acid derivative exhibited significant antiviral activity against Herpes simplex and vaccinia viruses, demonstrating its potential in antiviral research and therapy Selvam, P., Murugesh, N., Chandramohan, M., Pannecouque, C., & De Clercq, E. (2010). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences.
2. Structural Analysis for Bioactivity Predictions
- Research by Dinesh (2013) focused on the synthesis of two benzoic acids and their crystal structure analysis. They observed that the shift of a methyl group from ortho-to-para increased the bioactivity predictions of Endothelin B receptor antagonist, demonstrating the importance of structural motifs in determining bioactivity Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
3. Synthesis and Biological Activity of Azetidinones
- A study by Pandey et al. (2005) reported the synthesis of benzoic acid derivatives with significant antiviral and antifungal activities. This highlights the potential of benzoic acid derivatives in developing new pharmaceutical compounds with antimicrobial properties Pandey, V. K., Gupta, V. D., Upadhyay, M., Upadhyay, M., Singh, V., & Tandon, M. (2005). Synthesis, Characterization and Biological Activity of 1,3,4‐Substituted 2‐Azetidinones. ChemInform.
4. Synthesis of Triazolylindole Derivatives for Antifungal Activity
- Singh and Vedi (2014) synthesized a series of novel benzoic acid derivatives with potential antifungal properties. This research contributes to the development of new treatments for fungal infections Singh, I., & Vedi, J. (2014). SYNTHESIS AND EVALUATION OF SOME NEWLY TRIAZOLYLINDOLE DERIVATIVES FOR ANTIFUNGAL ACTIVITY. International research journal of pharmacy.
5. Antimicrobial Activities of Quinazolines
- Desai et al. (2007) explored the synthesis of new quinazolines derived from benzoic acid and their potential as antimicrobial agents. The study highlights the role of benzoic acid derivatives in creating effective antimicrobial agents Desai, N., Shihora, P. N., & Moradia, D. (2007). Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents. ChemInform.
properties
IUPAC Name |
2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFOWVRNIRGLF-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113399 | |
Record name | 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- | |
CAS RN |
1365267-37-3 | |
Record name | 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365267-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.